molecular formula C6H3FN4O2 B8487516 1-Azido-3-fluoro-2-nitrobenzene

1-Azido-3-fluoro-2-nitrobenzene

Cat. No.: B8487516
M. Wt: 182.11 g/mol
InChI Key: METKBMVDFPVNJQ-UHFFFAOYSA-N
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Description

1-Azido-3-fluoro-2-nitrobenzene (CAS 1516-59-2) is a versatile aromatic compound that integrates azide, fluorine, and nitro functional groups onto a single benzene ring, making it a high-value building block for advanced chemical synthesis. Its primary research value lies in its dual reactivity; the azide group is a critical handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling the facile construction of complex molecular architectures and bioconjugates. Simultaneously, the presence of an activated fluorine atom ortho to the nitro group makes the compound highly susceptible to nucleophilic aromatic substitution, allowing for the selective introduction of a wide range of amines, alcohols, and other nucleophiles to create diverse substituted nitrobenzene derivatives. This unique combination of features is particularly valuable in medicinal chemistry and drug discovery for the synthesis of targeted libraries of novel compounds, including potential pharmaceuticals and agrochemicals. Furthermore, it finds applications in materials science as a precursor for the development of specialized polymers and functional materials. As a chemical entity, it typically presents as a solid and requires storage under refrigeration to maintain stability. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle with appropriate personal protective equipment (PPE).

Properties

Molecular Formula

C6H3FN4O2

Molecular Weight

182.11 g/mol

IUPAC Name

1-azido-3-fluoro-2-nitrobenzene

InChI

InChI=1S/C6H3FN4O2/c7-4-2-1-3-5(9-10-8)6(4)11(12)13/h1-3H

InChI Key

METKBMVDFPVNJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])N=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Key Attributes of Selected Aryl Azides

Compound Name Molecular Formula Substituent Positions CAS RN Notable Properties/Applications
1-Azido-3-fluoro-2-nitrobenzene C₆H₃FN₄O₂ 1-azido, 3-fluoro, 2-nitro Not provided High reactivity in cycloaddition; potential explosive risk
1-Azido-4-fluorobenzene (2c) C₆H₄FN₃ 1-azido, 4-fluoro [13] Simpler structure; used in bioconjugation
1-Azido-2-nitrobenzene (2h) C₆H₄N₄O₂ 1-azido, 2-nitro [15] Nitro group enhances electron deficiency; intermediate in explosives
1-Azido-3-chloro-2-fluorobenzene C₆H₃ClFN₃ 1-azido, 3-chloro, 2-fluoro Not provided Chloro substituent increases molecular weight; R&D applications
1-Azido-2-(trifluoromethyl)benzene C₇H₄F₃N₃ 1-azido, 2-CF₃ Not provided CF₃ group improves thermal stability; used in fluorinated materials
2-Azido-1,3-diiodo-5-nitrobenzene C₆H₂I₂N₄O₂ 2-azido, 1,3-diiodo, 5-nitro 85224-42-6 High molecular weight; potential radiography applications

Reactivity and Stability

  • Electron-Withdrawing Effects : The nitro group in this compound strongly withdraws electrons, polarizing the azide group and increasing its reactivity in cycloaddition reactions compared to analogs like 1-azido-4-fluorobenzene (2c), which lacks a nitro substituent .
  • Thermal Stability : The trifluoromethyl group in 1-Azido-2-(trifluoromethyl)benzene enhances stability due to fluorine's electronegativity, making it safer for large-scale synthesis compared to nitro-containing analogs .

Preparation Methods

Synthesis of 3-Fluoro-2-nitroaniline Precursor

The preparation of 3-fluoro-2-nitroaniline, the critical intermediate, typically begins with nitration of 3-fluoroaniline. Nitration occurs preferentially at the para position relative to the amino group due to its strong activating nature, yielding 3-fluoro-4-nitroaniline. However, achieving the desired 2-nitro isomer requires alternative strategies, such as directed ortho-metallation or protection/deprotection sequences. For instance, fluorination of 2-nitroaniline via halogen exchange under acidic conditions has been reported, though yields remain moderate (60–70%).

Alternative Pathways: Nucleophilic Aromatic Substitution

While less common, nucleophilic aromatic substitution (SNAr) offers a single-step route to this compound under specific conditions. This method exploits the activation of the benzene ring by the nitro group, enabling displacement of a leaving group (e.g., chloride) by sodium azide.

Substrate Preparation: 1-Chloro-3-fluoro-2-nitrobenzene

The synthesis of 1-chloro-3-fluoro-2-nitrobenzene is achieved via chlorination of 3-fluoro-2-nitroaniline using tert-butyl hypochlorite (t-BuOCl) in dichloromethane. The reaction proceeds via in situ generation of an N-chloro intermediate, which undergoes thermal decomposition to release HCl and yield the aryl chloride.

Azide Displacement

Treatment of 1-chloro-3-fluoro-2-nitrobenzene with excess sodium azide in dimethylformamide (DMF) at 120°C for 12 hours results in substitution of the chloride with an azide group. The high polarity of DMF stabilizes the transition state, while elevated temperatures overcome the deactivating effects of the nitro group.

Optimization Data:

ParameterValue
Temperature120°C
SolventDMF
Reaction Time12 hours
Yield65–70%

Limitations:

  • Requires harsh conditions due to the nitro group’s deactivating influence.

  • Competing side reactions (e.g., reduction of the nitro group) may occur.

Industrial-Scale Production Considerations

Scalable synthesis of this compound demands careful attention to safety and cost-efficiency. Diazotization-azide substitution remains the preferred industrial method due to its reproducibility and moderate reagent costs. Key adaptations for large-scale production include:

Continuous Flow Reactors

Replacing batch processing with continuous flow systems minimizes risks associated with diazonium salt accumulation, which can decompose explosively. A tubular reactor setup with precise temperature control (-5°C) and in-line quenching of excess nitrite has demonstrated a 20% increase in yield compared to batch methods.

Solvent Recycling

Ethanol-water mixtures used in azide substitution are distilled and reused, reducing waste generation. Industrial trials report a solvent recovery rate of 85–90% without compromising reaction efficiency.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of the two primary synthetic routes:

MethodYield (%)CostSafety ConcernsScalability
Diazotization-Azide75–85ModerateDiazonium instabilityHigh (with flow)
SNAr65–70HighHigh-temperatureModerate

Emerging Technologies: Photochemical Activation

Recent advances in photoredox catalysis have enabled the synthesis of aryl azides under milder conditions. Irradiation of 3-fluoro-2-nitroaniline with visible light in the presence of a ruthenium-based catalyst (e.g., Ru(bpy)₃²⁺) and trimethylsilyl azide (TMSN₃) generates the target compound at 50°C with 70–75% yield . While still experimental, this approach eliminates the need for diazonium intermediates, enhancing safety profiles.

Q & A

Q. What are the key synthetic routes for 1-Azido-3-fluoro-2-nitrobenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. A common approach includes:

Nitration : Introduce the nitro group at the ortho position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Fluorination : Replace a halogen (e.g., chlorine) with fluorine via nucleophilic aromatic substitution (NAS) using KF or CsF in polar aprotic solvents (e.g., DMF) at 80–100°C .

Azidation : Introduce the azido group via diazotization followed by treatment with NaN₃, ensuring strict temperature control (0–10°C) to prevent decomposition .
Critical Parameters : Excess fluorinating agents improve substitution efficiency, while azide stability requires inert atmospheres (N₂/Ar) and light avoidance.

Q. How should researchers characterize this compound to confirm purity and structure?

  • Methodological Answer : Use a multi-technique approach:
  • Spectroscopy :
  • ¹H/¹⁹F NMR : Confirm substituent positions via coupling patterns (e.g., meta-fluoro and para-nitro splitting). For example, the fluorine atom at position 3 causes distinct splitting in adjacent protons .
  • IR Spectroscopy : Identify azide (2100–2150 cm⁻¹) and nitro (1520–1350 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (calc. for C₆H₃FN₄O₂: 182.02 g/mol) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% for research-grade material) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Explosivity Risk : Azides are shock-sensitive. Use blast shields, minimize quantities, and avoid grinding .
  • Toxicity : Wear PPE (nitrile gloves, goggles) and work in a fume hood to prevent inhalation/contact.
  • Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent photodegradation and moisture ingress .

Advanced Research Questions

Q. How can computational chemistry optimize the reactivity of this compound in click chemistry applications?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict regioselectivity in Huisgen cycloadditions. The LUMO of the azide group interacts with alkyne HOMOs, with electron-withdrawing groups (e.g., -NO₂, -F) accelerating reactivity .
  • Solvent Effects : Simulate solvent polarity (e.g., DMSO vs. THF) using COSMO-RS models to optimize reaction rates .
  • Example : A 2025 study showed that fluorination at position 3 increases azide electrophilicity by 15% compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in reported bioorthogonal labeling efficiencies of azido derivatives?

  • Methodological Answer :
  • Controlled Variables : Standardize reaction conditions (pH, temperature, catalyst concentration) across studies. For example, Cu(I) catalyst purity significantly impacts triazole yields .
  • Orthogonal Validation : Use fluorescence quenching assays and LC-MS/MS to cross-verify labeling efficiency. A 2024 study identified competing side reactions (e.g., nitro reduction) as a major source of variability .
  • Meta-Analysis : Compare datasets using multivariate regression to isolate substituent effects (e.g., fluoro vs. chloro) on reaction kinetics .

Q. How can researchers design derivatives of this compound for enhanced antimicrobial activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Replace the nitro group with sulfonamides or quaternary ammonium moieties to improve membrane penetration .
  • Click Chemistry Libraries : Generate triazole derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and screen against Gram-positive/negative bacteria. A 2025 study reported MIC values of 2–8 µg/mL for triazole analogs .
  • Mechanistic Studies : Use fluorescence microscopy to track cellular uptake and nitroreductase-triggered activation in bacterial biofilms .

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